2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one
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Overview
Description
2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one, also known as CPEC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPEC belongs to the family of pyrazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . This suggests that it could be further optimized as an anticancer agent .
Free Radical Scavenging
The compound has been associated with free radical scavenging activity . This property is important in many biological reactions and could be beneficial in the treatment of diseases caused by oxidative stress.
Synthesis of Dihydropyrano[2,3-c]pyrazoles
The compound can be used in the synthesis of dihydropyrano[2,3-c]pyrazoles . These are important class of heterocyclic compounds known for their wide applications in medicinal and pharmaceutical chemistry .
Antimicrobial Activity
Dihydropyrano[2,3-c]pyrazoles, which can be synthesized using the compound, are known for their anti-microbial properties . This suggests potential use in the development of new antimicrobial agents.
Anti-inflammatory Activity
Dihydropyrano[2,3-c]pyrazoles are also known for their anti-inflammatory properties . This suggests potential use in the treatment of inflammatory diseases.
Kinase Inhibitory Activity
Dihydropyrano[2,3-c]pyrazoles have shown kinase inhibitory activity . This property is important in the regulation of various cellular activities and could be beneficial in the treatment of diseases caused by dysregulated kinase activity.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact with various targets, including acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It’s known that pyrazoline derivatives can affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as pyrazoline derivatives, have been studied .
Result of Action
Similar compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-2-23-15-8-3-5-11-9-14-17(24-16(11)15)20-21(18(14)22)13-7-4-6-12(19)10-13/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZFBIMMGSJWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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